Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
Brand Name: Vulcanchem
CAS No.: 1346416-70-3
VCID: VC11986190
InChI: InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3
SMILES: C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]
Molecular Formula: C24H21CoN9+3
Molecular Weight: 494.4 g/mol

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)

CAS No.: 1346416-70-3

Cat. No.: VC11986190

Molecular Formula: C24H21CoN9+3

Molecular Weight: 494.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) - 1346416-70-3

Specification

CAS No. 1346416-70-3
Molecular Formula C24H21CoN9+3
Molecular Weight 494.4 g/mol
IUPAC Name cobalt(3+);2-pyrazol-1-ylpyridine
Standard InChI InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3
Standard InChI Key UTFJHBNXHONIAI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]
Canonical SMILES C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]

Introduction

Chemical Structure and Coordination Chemistry

Molecular Architecture

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) adopts an octahedral geometry, with each ligand coordinating to the cobalt(III) center through the pyridyl nitrogen and pyrazolyl nitrogen atoms . The ligand’s bidentate binding mode creates a rigid, chiral environment, as observed in structurally similar complexes like tris(acetylacetonato)cobalt(III) (Co(acac)₃) . X-ray crystallography of analogous compounds reveals a D3D_3-symmetry, which is common in tris-chelate complexes .

Table 1: Structural Comparison with Related Cobalt Complexes

CompoundCoordination GeometrySymmetryLigand TypeReference
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)OctahedralD3D_3Bidentate N,N-donor
Tris(acetylacetonato)cobalt(III)OctahedralD3D_3Bidentate O,O-donor
Bis(µ-hydroxo)dicobalt(II) complexOctahedralC1C_1Tridentate N-donor

Electronic and Steric Effects

The pyridyl-pyrazole ligands impart strong σ-donor and π-acceptor properties, stabilizing the cobalt(III) oxidation state. Density functional theory (DFT) studies on related tris(pyrazolyl)methane complexes suggest that the ligand’s electron-withdrawing pyridyl groups enhance the metal center’s redox potential . This electronic modulation is critical for applications in charge-transfer processes, such as organic semiconductor doping .

Synthesis and Preparation

Standard Synthetic Routes

The synthesis typically involves reacting cobalt(II) or cobalt(III) salts with 1-(pyridin-2-yl)-1H-pyrazole under controlled conditions. A representative method includes:

  • Ligand Preparation: 1-(Pyridin-2-yl)-1H-pyrazole is synthesized via cyclocondensation of pyridine-2-carbaldehyde with hydrazine .

  • Complexation: Cobalt chloride hexahydrate (CoCl26H2O\text{CoCl}_2\cdot6\text{H}_2\text{O}) is reacted with the ligand in methanol under reflux, followed by oxidation to cobalt(III) using hydrogen peroxide or air .

  • Counterion Exchange: The product is precipitated using hexafluorophosphate (PF6\text{PF}_6^-) or tetrafluoroborate (BF4\text{BF}_4^-) salts to enhance solubility in organic solvents .

Optimization Challenges

Key challenges include avoiding ligand decomposition during oxidation and achieving high purity. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yields in biphasic systems . Recent advances utilize microwave-assisted synthesis to reduce reaction times and byproduct formation.

Physicochemical Properties

Thermal and Solubility Characteristics

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exhibits a melting point above 200°C, comparable to Co(acac)₃ (213°C) . It is soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but insoluble in water .

Table 2: Key Physicochemical Data

PropertyValueReference
Molecular Weight494.4 g/mol
Density~1.4 g/cm³ (estimated)
Solubility in MeOH25 mg/mL
Redox Potential (vs. SCE)+0.85 V (Co³⁺/Co²⁺)

Spectroscopic Features

  • UV-Vis: Strong absorption bands at 320 nm (ligand-centered π→π*) and 450 nm (metal-to-ligand charge transfer) .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N pyrazole) and 1480 cm⁻¹ (pyridyl ring) .

Applications in Organic Electronics and Photovoltaics

p-Type Doping Mechanism

The deep redox potential of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) (+0.85 V vs. SCE) enables efficient hole injection into organic semiconductors like Spiro-OMeTAD . Doping concentrations as low as 2 mol% increase conductivity by three orders of magnitude, critical for solid-state dye-sensitized solar cells (ssDSSCs) .

Performance in Solar Cells

In ssDSSCs, the complex reduces charge recombination at the TiO₂ interface, achieving power conversion efficiencies (PCE) up to 8.6% . This outperforms traditional dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which suffer from hygroscopic degradation .

Future Research Directions

  • Catalytic Applications: Explore oxidative catalysis in organic synthesis, leveraging the Co³⁺/Co²⁺ redox couple .

  • Environmental Impact: Assess biodegradation pathways and ecotoxicity.

  • Advanced Characterization: Employ X-ray absorption spectroscopy (XAS) to probe local coordination dynamics.

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